molecular formula C5H5N3O4 B7816280 methyl 4-nitro-1H-imidazole-5-carboxylate

methyl 4-nitro-1H-imidazole-5-carboxylate

Cat. No.: B7816280
M. Wt: 171.11 g/mol
InChI Key: YGTWILAKCGDEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “methyl 4-nitro-1H-imidazole-5-carboxylate” is a chemical substance that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “methyl 4-nitro-1H-imidazole-5-carboxylate” involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. The process typically involves the formation of host-guest complexes where the compound is encapsulated within the non-polar cavity of cyclodextrins . The reaction conditions often require precise control of temperature, pH, and solvent systems to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of “this compound” may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential to monitor the production process and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “methyl 4-nitro-1H-imidazole-5-carboxylate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

The compound “methyl 4-nitro-1H-imidazole-5-carboxylate” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of “methyl 4-nitro-1H-imidazole-5-carboxylate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “methyl 4-nitro-1H-imidazole-5-carboxylate” include other cyclodextrin inclusion complexes and related chemical substances. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. Its ability to form stable inclusion complexes with cyclodextrins makes it particularly valuable in various applications, distinguishing it from other similar compounds.

Conclusion

The compound “this compound” is a versatile chemical substance with significant potential in scientific research and industrial applications. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in multiple domains, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 4-nitro-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)3-4(8(10)11)7-2-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTWILAKCGDEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(N=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.